molecular formula C14H12FNO3S B5795309 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid

5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid

Cat. No. B5795309
M. Wt: 293.32 g/mol
InChI Key: KOQJQKDSXPGBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid, also known as EF-TTC, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields.

Mechanism of Action

The mechanism of action of 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of specific molecular targets such as protein kinases and ion channels. 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has also been shown to modulate the activity of ion channels such as TRPV1, which is involved in pain perception.
Biochemical and Physiological Effects
5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to have various biochemical and physiological effects, depending on the specific molecular targets it interacts with. In cancer cells, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to modulate neurotransmitter release and protect against oxidative stress. In animal models, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to reduce pain sensitivity and inflammation.

Advantages and Limitations for Lab Experiments

5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has several advantages for lab experiments, including its high potency and selectivity for specific molecular targets. 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid, including the development of more potent and selective analogs, the investigation of its potential applications in other scientific research fields, and the exploration of its mechanism of action. 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid may also have potential applications in clinical settings, such as cancer therapy or pain management. Further research is needed to fully understand the potential of 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid and its derivatives.

Synthesis Methods

5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid is synthesized through a multi-step process, starting with the reaction of 2-fluorobenzoic acid with ethyl chloroformate to form ethyl 2-fluorobenzoate. This intermediate is then reacted with thiophene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuroscience, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In drug discovery, 5-ethyl-2-[(2-fluorobenzoyl)amino]-3-thiophenecarboxylic acid has been used as a lead compound for the development of new drugs targeting specific molecular pathways.

properties

IUPAC Name

5-ethyl-2-[(2-fluorobenzoyl)amino]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-2-8-7-10(14(18)19)13(20-8)16-12(17)9-5-3-4-6-11(9)15/h3-7H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQJQKDSXPGBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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